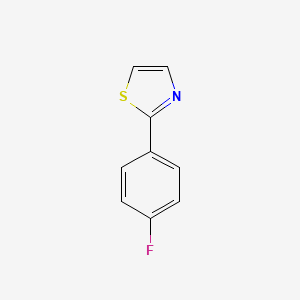

2-(4-Fluorophenyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAFKSDODCFYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311059 | |

| Record name | 2-(4-Fluorophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005196-13-3 | |

| Record name | 2-(4-Fluorophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005196-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)thiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Fluorophenyl)thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 2-arylthiazole motif is a privileged structure found in numerous biologically active compounds, including antifungal and anticancer agents.[1][2] This document details a robust and widely applicable synthetic protocol based on the Hantzsch thiazole synthesis. Furthermore, it provides an in-depth analysis of the essential characterization techniques required to verify the structure and purity of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the this compound Core

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.[3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of therapeutic agents.[1][4] When substituted with an aryl group at the 2-position, the resulting 2-arylthiazole scaffold exhibits a broad spectrum of pharmacological activities.[1] The introduction of a fluorine atom onto the phenyl ring, specifically at the para-position, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate due to fluorine's high electronegativity, small size, and ability to form strong C-F bonds.

The this compound moiety is a key component in a variety of compounds investigated for their therapeutic potential. For instance, derivatives of this scaffold have been explored as potent antifungal agents that target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the integrity of the fungal cell membrane.[4] Its structural motif is also present in compounds designed for anticancer and anti-trypanosomal applications, highlighting the versatility and importance of this core structure in modern drug discovery.[5][6]

Synthesis of this compound

The most common and reliable method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[7][8] This reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of this compound, the key precursors are 4-fluorothiobenzamide and an α-haloacetaldehyde, such as 2-bromoacetaldehyde or its more stable dimethyl acetal equivalent.[9]

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust and high-yielding reaction that proceeds through a well-established mechanism.[3] The reaction begins with the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

The following diagram illustrates the general workflow for the synthesis of this compound via the Hantzsch reaction.

Caption: General workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-arylthiazoles.[9]

Materials:

-

4-Fluorothiobenzamide

-

2-Bromoacetaldehyde dimethyl acetal

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorothiobenzamide (1.0 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add 2-bromoacetaldehyde dimethyl acetal (1.05 equivalents) followed by a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/n-hexane).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: To the resulting residue, add a 5% aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with dichloromethane (3 x volume).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of n-hexane and dichloromethane to afford the pure this compound as a solid.[9]

Mechanistic Insights

The Hantzsch synthesis proceeds through a series of well-defined steps, which underscores the reliability of this method.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are standard for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive structural information.[1][10]

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the protons on the thiazole and fluorophenyl rings.

-

Thiazole Protons: Two doublets are expected for the H-4 and H-5 protons of the thiazole ring.

-

Fluorophenyl Protons: The protons on the 4-fluorophenyl ring will appear as two sets of multiplets (often appearing as doublets of doublets or triplets due to coupling with both adjacent protons and the fluorine atom) in the aromatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

Thiazole Carbons: The C-2, C-4, and C-5 carbons of the thiazole ring will have characteristic chemical shifts.

-

Fluorophenyl Carbons: The carbons of the 4-fluorophenyl ring will show signals in the aromatic region, with the carbon directly bonded to the fluorine atom (C-F) exhibiting a large one-bond coupling constant (¹JCF). The adjacent carbons will show smaller two-bond coupling constants (²JCF).[10]

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will show a single signal for the fluorine atom on the phenyl ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) Range | Key Couplings |

| ¹H NMR | ||

| Thiazole H-4, H-5 | 7.0 - 8.0 | ³JHH ≈ 3-4 Hz |

| Fluorophenyl H | 7.1 - 8.1 | ³JHH, JHF |

| ¹³C NMR | ||

| Thiazole C-2 | 165 - 175 | |

| Thiazole C-4 | 140 - 150 | |

| Thiazole C-5 | 115 - 125 | |

| Fluorophenyl C-F | 160 - 165 | ¹JCF ≈ 245-250 Hz |

| Fluorophenyl C-H | 115 - 135 | ²JCF, ³JCF |

| ¹⁹F NMR | ||

| Fluorophenyl F | -110 to -115 |

Note: Predicted data is based on values reported for structurally similar compounds.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) Range | Vibration | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic (Thiazole and Phenyl) |

| 1600 - 1450 | C=C and C=N stretching | Aromatic Rings |

| ~1220 | C-F stretching | Aryl-Fluoride |

| 1100 - 600 | C-H bending, Ring vibrations | Thiazole and Phenyl Rings |

Note: Characteristic absorption bands are based on data from similar thiazole derivatives.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight and elemental composition. For this compound (C₉H₆FNS), the expected molecular weight is approximately 179.02 g/mol .

-

Electron Ionization (EI-MS): This technique will likely show a prominent molecular ion peak (M⁺) at m/z ≈ 179.

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental formula of the compound by providing a highly accurate mass measurement.

Experimental Workflow for Characterization

The following diagram outlines the logical flow for the comprehensive characterization of the synthesized this compound.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound using the Hantzsch thiazole synthesis. The causality behind the experimental choices, from the selection of starting materials to the purification techniques, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive characterization workflow has been outlined, with explanations of the expected outcomes from NMR, FTIR, and MS analyses. The information presented herein is intended to empower researchers and scientists in the field of drug development to confidently synthesize and validate this important chemical entity, paving the way for further exploration of its potential applications.

References

- BenchChem. (2025). Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols. BenchChem.

- Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.

- Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH.

- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP.

- Karageorgiou, V. M., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC.

-

ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Retrieved from [Link]

- Kowalski, P., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH.

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]

- Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.

-

PrepChem. (n.d.). Synthesis of 2-(4-chlorophenyl)thiazole. PrepChem.com. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. Retrieved from [Link]

-

Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. Retrieved from [Link]

-

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

Sources

- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. prepchem.com [prepchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of 2-(4-Fluorophenyl)thiazole derivatives

An In-Depth Technical Guide to the Biological Activities of 2-(4-Fluorophenyl)thiazole Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemistry, mechanisms of action, and structure-activity relationships that underscore the significance of this molecular scaffold in modern medicinal chemistry.

Introduction: The Rise of a Privileged Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds, including natural products like Vitamin B1 (thiamine) and blockbuster drugs such as the anti-HIV agent Ritonavir.[1][2][3] When substituted with a 4-fluorophenyl group at the 2-position, the resulting scaffold, this compound, emerges as a "privileged structure" in drug discovery. The incorporation of a fluorine atom is a strategic choice in medicinal chemistry, often enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to target proteins.

This guide explores the diverse pharmacological landscape of these derivatives, which exhibit a remarkable breadth of activities, including potent anticancer, antimicrobial, antidiabetic, and antitrypanosomal effects.[3][4][5][6] We will dissect the synthetic pathways, elucidate the mechanisms driving these biological responses, and provide validated experimental protocols for their evaluation.

Synthetic Strategies: Building the Core

The construction of the this compound core is most commonly achieved via the Hantzsch thiazole synthesis, a reliable and versatile method.[7][8] This reaction typically involves the cyclocondensation of a thiourea or thioamide with an α-haloketone.

Principal Synthetic Route: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct and efficient pathway to a wide array of substituted thiazoles. A common approach involves reacting a substituted thiosemicarbazone with 2-bromo-4-fluoroacetophenone in a suitable solvent like ethanol under reflux.[7][8]

Caption: General workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles[7][8]

-

Reactant Preparation: Dissolve an equimolar mixture of the appropriate thiosemicarbazone (1 mmol) and 2-bromo-4-fluoroacetophenone (1 mmol) in absolute ethanol (20 mL).

-

Reaction: Heat the mixture under reflux for 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF).

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, FTIR, and mass spectrometry.[7][8] Successful synthesis is indicated by characteristic signals, such as a singlet for the thiazole proton (C5-H) typically observed between 6.22–7.50 ppm in the ¹H NMR spectrum.[8]

Alternative Synthetic Route: Suzuki-Miyaura Coupling

For certain derivatives, particularly those where the 4-fluorophenyl group is introduced at a later stage, the Suzuki-Miyaura palladium-catalyzed cross-coupling reaction is a powerful alternative. This method involves coupling a thiazole bromide with a (4-fluorophenyl)boronic acid, offering a different approach to functionalizing the thiazole core.[4][5]

Biological Activities and Mechanisms of Action

The this compound scaffold is a versatile pharmacophore, giving rise to derivatives with a wide array of biological activities.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines, including breast (MCF-7), lung (A-549), and hepatocellular carcinoma (HepG2).[9][10] Their anticancer effects are often mediated through the inhibition of critical cellular pathways.

Mechanisms of Action:

-

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, making it a crucial target for hormone-dependent breast cancers. Certain this compound derivatives, particularly those hybridized with a 1,3,4-thiadiazole moiety, have been designed as nonsteroidal aromatase inhibitors, showing selective cytotoxicity against estrogen-dependent MCF-7 cells.[10]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making tubulin a validated anticancer target. Methoxybenzoyl-aryl-thiazole derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

-

Kinase Inhibition (EGFR/BRAF): The epidermal growth factor receptor (EGFR) and BRAF kinase are pivotal in signaling pathways that control cell growth and proliferation.[12] Dysregulation of these kinases is a hallmark of many cancers. Thiazole derivatives have been developed as potent dual inhibitors of EGFR and BRAFV600E, a common mutation in melanoma and colorectal cancer.[12]

Caption: Inhibition of the EGFR/BRAF signaling pathway.

Table 1: Anticancer Activity of Representative Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 11d | A-549 (Lung) | 62.5 (µg/mL) | [9] |

| 16b | HepG2 (Liver) | Potency > Cisplatin | [9] |

| A2 | MCF-7 (Breast) | 52.35 | [10] |

| B3 | MCF-7 (Breast) | 54.1 | [10] |

| 1a | T. brucei | 0.42 | [4] |

Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions.

Antimicrobial Activity

The thiazole nucleus is a well-established pharmacophore in antimicrobial agents.[13][14] this compound derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[2][9]

Mechanisms of Action:

While the exact mechanisms are often multifactorial, potential modes of action include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The lipophilic nature of the 4-fluorophenyl group can facilitate passage through microbial cell membranes.

Table 2: Antimicrobial Activity of Representative Derivatives

| Compound ID | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 11q | Candida zeylanoides | IC₅₀ | 250 | [9] |

| 18a | Candida albicans | Significant Potential | N/A | [9] |

| 35c | Various Bacteria | MIC | 100-200 | [9] |

Antidiabetic Activity

A promising therapeutic avenue for these derivatives is in the management of type 2 diabetes. The primary mechanism identified is the inhibition of α-amylase, an enzyme responsible for the breakdown of complex carbohydrates into simple sugars.

Mechanism of Action: α-Amylase Inhibition

By inhibiting α-amylase, these compounds can slow down carbohydrate digestion, leading to a reduction in the rate of glucose absorption and a decrease in postprandial blood glucose levels. This makes them attractive candidates for development as oral antihyperglycemic agents. Several 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles have demonstrated moderate to high α-amylase inhibitory potential, with some compounds showing IC₅₀ values comparable to the standard drug, Acarbose.[7][8]

Table 3: α-Amylase Inhibition by this compound Derivatives

| Compound ID | Substitution Pattern | IC₅₀ (µM) | Reference |

| Acarbose (Standard) | - | 5.55 ± 0.06 | [7][8] |

| 3f | 3-bromo | 5.88 ± 0.16 | [7] |

| 3b | 2-bromo-4-methyl | 6.87 ± 0.01 | [7] |

| 3h | 4-hydroxy | 7.11 ± 0.03 | [7] |

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the molecular scaffold.

-

4-Fluorophenyl Moiety: The presence of the 4-fluorophenyl group at the C4 position of the thiazole ring has been shown to enhance antiglycation and α-amylase inhibition potential.[7] Its electron-withdrawing nature and ability to form hydrogen bonds are critical for target interaction.

-

Substituents on the Hydrazinyl Linker: For α-amylase inhibitors, the substitution on the arylidene ring attached to the hydrazinyl moiety significantly influences activity. Electron-withdrawing groups (e.g., bromo) and hydrogen-bonding groups (e.g., hydroxyl) can enhance inhibitory potency.[7]

-

Distal Aryl Ring Substitutions: In anticancer derivatives, substitutions on the distal aryl ring (e.g., the benzylidene ring in thiazolopyrimidines) strongly influence cytotoxicity. Para-substituted derivatives often show more significant activity than ortho- or meta-substituted ones.[15]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide on the Putative Mechanism of Action of 2-(4-Fluorophenyl)thiazole in Cancer Cells

Introduction

The thiazole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and a plethora of investigational molecules with a wide spectrum of biological activities.[1][2] Within this privileged heterocyclic family, 2-(4-Fluorophenyl)thiazole has emerged as a compound of significant interest in oncology research. Its structural simplicity, combining the versatile thiazole ring with a fluorinated phenyl moiety, offers a unique physicochemical profile that is often associated with enhanced metabolic stability and target engagement.[3] This guide provides a comprehensive technical overview of the putative mechanism of action of this compound and its closely related analogs in cancer cells, synthesizing current research to offer a coherent narrative for researchers, scientists, and drug development professionals. While direct, exhaustive studies on this specific molecule are still emerging, a compelling mechanistic hypothesis can be constructed from the extensive research on its close structural relatives.

Core Anti-Cancer Mechanisms: A Multi-Pronged Attack

Thiazole derivatives exert their anti-cancer effects through a variety of mechanisms, often targeting multiple nodes within the complex signaling networks that drive tumorigenesis.[1][2] For this compound, the evidence from analogous compounds points towards a multi-pronged mechanism of action, primarily centered on the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways.

Induction of Apoptosis: The Programmed Demise of Cancer Cells

A hallmark of effective cancer therapeutics is the ability to induce programmed cell death, or apoptosis, in malignant cells. Several studies on fluorophenyl-containing thiazole derivatives have demonstrated their potent pro-apoptotic capabilities.[4] The proposed apoptotic mechanism involves both intrinsic and extrinsic pathways, converging on the activation of caspases, the executioners of apoptosis.

One notable study on a closely related thiazole derivative, compound 4c (2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4[5H]-one), demonstrated a significant increase in both early and late apoptotic cell populations in MCF-7 breast cancer cells.[4] This was accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[4] Molecular docking studies further suggested that these compounds might directly interact with Bcl-2, thereby disrupting its function and tipping the cellular balance towards apoptosis.[4]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol outlines a standard method to quantify apoptosis induced by a test compound, such as this compound.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for 24-48 hours.

-

Cell Harvesting: Gently trypsinize the cells, collect them in a microcentrifuge tube, and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) allows for the quantification of apoptosis.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The relentless proliferation of cancer cells is a direct consequence of a dysregulated cell cycle. Thiazole derivatives have been shown to interfere with cell cycle progression, inducing arrest at critical checkpoints, thereby preventing cancer cell division.

A compelling example is the study of 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) , a close structural analog of the topic compound. FABT was found to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells.[1] This arrest was associated with an enhanced expression of the cyclin-dependent kinase inhibitor p27/Kip1, a key regulator of the G1/S transition.[1]

Furthermore, studies on other thiazole derivatives have shown the ability to arrest the cell cycle at the G2/M phase, often linked to the inhibition of tubulin polymerization, a critical process for mitotic spindle formation.[5][6]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes a common method for analyzing the cell cycle distribution of a cell population.

-

Cell Treatment and Harvesting: Treat cells with the test compound as described in the apoptosis assay protocol and harvest the cells.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Inhibition of Pro-Survival Signaling Pathways

The sustained growth and survival of cancer cells are heavily reliant on the aberrant activation of intracellular signaling pathways. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently dysregulated cascades in human cancers.[7][8] A growing body of evidence suggests that thiazole derivatives, including those with fluorophenyl substitutions, can effectively inhibit these critical pro-survival pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7] Several studies have implicated thiazole derivatives as potent inhibitors of this pathway.[7][9][10] For instance, a series of novel thiazole derivatives demonstrated significant inhibitory effects on the Akt enzyme.[9] The lead compound in this study induced apoptosis and was shown to bind to the active site of Akt in molecular docking simulations.[9] Another study on thiazole-integrated pyrrolotriazinones, including a 2-(4-(4-fluorophenyl)thiazol-2-yl) derivative, suggested that these compounds may exert their cytotoxic effects by reducing PI3K protein levels.[11][12]

The MAPK/ERK pathway is another crucial signaling cascade that transmits mitogenic signals from the cell surface to the nucleus, promoting cell proliferation and survival.[8][13] The aforementioned study on FABT provided direct evidence of ERK1/2 pathway inhibition.[1] Western blotting analysis revealed that FABT inhibited the activation (phosphorylation) of ERK1/2 in A549 cells.[1] This inhibition of the MAPK/ERK pathway likely contributes to the observed cell cycle arrest and anti-proliferative effects.

Signaling Pathway Visualization

Caption: Putative mechanism of this compound in cancer cells.

Quantitative Data Summary

The anti-proliferative activity of various fluorophenyl-thiazole and -thiadiazole derivatives has been evaluated against a range of cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound Analog 7f | A549 (Lung) | 3.92 | [14] |

| This compound Analog 7m | T-47D (Breast) | 0.75 | [14] |

| 2-(4-Fluorophenylamino)-thiadiazole FABT | A549 (Lung) | Not specified | [1] |

| Fluorophenyl-substituted thiadiazole B3 | MCF-7 (Breast) | 54.1 | [15] |

| 2-(3-Fluorophenyl)-thiadiazole-thiazolidinone 3b | MCF-7 (Breast) | 66.84 | [16] |

Conclusion and Future Directions

The collective evidence from studies on this compound and its close structural analogs strongly suggests a potent anti-cancer agent with a multi-faceted mechanism of action. The key pillars of its activity appear to be the induction of apoptosis, arrest of the cell cycle, and the concurrent inhibition of the PI3K/Akt and MAPK/ERK signaling pathways. The fluorine substitution on the phenyl ring is a critical feature that likely enhances the compound's pharmacological properties.

Future research should focus on elucidating the direct molecular targets of this compound through techniques such as affinity chromatography, proteomics, and kinome profiling. In vivo studies in relevant animal models are also crucial to validate the promising in vitro findings and to assess the compound's pharmacokinetic and toxicological profile. The continued exploration of this and other fluorinated thiazole derivatives holds significant promise for the development of novel and effective cancer therapeutics.

References

-

Gomha, S. M., et al. (2012). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Bioorganic & Medicinal Chemistry Letters, 22(17), 5466-5469. [Link]

-

El-Sayed, M. A., et al. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 26(11), 3283. [Link]

-

El-Gamal, M. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Batran, R. Z., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Pharmaceuticals, 15(5), 609. [Link]

-

Abdel-Gawad, H., et al. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Molecules, 26(21), 6608. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-28. [Link]

-

Szymańska, E., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(23), 8206. [Link]

-

Abdel-Wahab, B. F., et al. (2008). Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 341(11), 734-741. [Link]

-

El-Abd, J. Z., et al. (2023). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 11, 1195326. [Link]

-

Yurttaş, L., et al. (2019). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 24(15), 2781. [Link]

-

Szymańska, E., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(23), 8206. [Link]

-

Erra, E. O., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC advances, 13(33), 22949-22960. [Link]

-

Joseph, A., et al. (2013). Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones. Acta pharmaceutica, 63(3), 397-408. [Link]

-

El-Gohary, N. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

-

Brown, S. L., et al. (2023). Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer. International Journal of Molecular Sciences, 24(23), 16999. [Link]

-

Al-Ghorbani, M., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1354. [Link]

-

Rashdan, H. R., et al. (2022). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 27(19), 6296. [Link]

-

Xiang, Y., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(1), 1-18. [Link]

-

Ghorab, M. M., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Frontiers in Chemistry, 10, 966265. [Link]

-

Al-Ostath, A. I., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6898. [Link]

-

Tavallaei, O., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 16(2), 164. [Link]

-

Erra, E. O., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC advances, 13(33), 22949-22960. [Link]

-

Ghorab, M. M., et al. (2020). Novel 1, 2, 4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. Bioorganic Chemistry, 105, 104369. [Link]

-

Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 14(3), 1055-1070. [Link]

-

Li, H., et al. (2022). Progress of ERK Pathway-Modulated Natural Products for Anti-Non-Small-Cell Lung Cancer Activity. Molecules, 27(19), 6649. [Link]

-

Li, Y., et al. (2024). MAPK4 facilitates angiogenesis by inhibiting the ERK pathway in non-small cell lung cancer. Cancer Innovation, 3(4), e117. [Link]

Sources

- 1. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)thiazole Analogs

Abstract

The 2-(4-fluorophenyl)thiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon a wealth of research to offer field-proven insights for researchers, scientists, and drug development professionals. This document delves into the nuances of how structural modifications to this core influence a spectrum of biological targets, including those relevant to anticancer, antimicrobial, and anti-inflammatory applications. By elucidating the causality behind experimental choices and providing detailed methodologies, this guide aims to be an authoritative resource for the rational design of novel therapeutics based on this promising scaffold.

Introduction: The this compound Core

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, and it is a cornerstone in the architecture of many biologically active compounds and FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a versatile scaffold for engaging with a variety of biological targets. The introduction of a 4-fluorophenyl group at the 2-position of the thiazole ring often enhances the pharmacological profile of the resulting analogs. The fluorine atom, with its high electronegativity and small van der Waals radius, can modulate the electronic properties of the molecule, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. This strategic fluorination has been a key factor in the development of potent and selective therapeutic agents.[3]

This guide will systematically explore the SAR of this compound analogs by dissecting the impact of substitutions at various positions of the thiazole and phenyl rings across different therapeutic areas.

Anticancer Activity: Targeting Key Oncogenic Pathways

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents, with analogs demonstrating potent activity against various cancer cell lines and key oncogenic targets such as EGFR (Epidermal Growth Factor Receptor) and other kinases.[4][5][6]

SAR of this compound Analogs as Kinase Inhibitors

Kinase inhibition is a well-established strategy in cancer therapy, and several this compound derivatives have been identified as potent kinase inhibitors.[7]

A noteworthy series of 2-(5-aryl-4,5-dihydropyrazol-1-yl)thiazol-4-ones incorporating the this compound moiety has been investigated for their cytotoxic and EGFR inhibitory activities.[4][5] The general structure involves the this compound core linked to a pyrazoline ring at the 2-position of the thiazole.

Key SAR Insights:

-

Substitution on the Pyrazoline Ring: The nature and position of substituents on the phenyl ring attached to the pyrazoline moiety significantly influence anticancer activity. Electron-donating and electron-withdrawing groups have been explored, with specific substitutions leading to enhanced potency.

-

Hybrid Scaffolds: The combination of the this compound core with other heterocyclic systems like pyrazoline has proven to be a successful strategy for developing potent EGFR inhibitors.[4][5]

Data Summary: Anticancer Activity

| Compound ID | R Group (on Pyrazoline Phenyl) | A549 IC50 (µM) | T-47D IC50 (µM) | EGFR IC50 (µM) | Reference |

| 7g | 4-OCH3 | 3.92 | 0.88 | Not Reported | [4] |

| 7m | 4-Cl | 6.53 | 0.75 | Not Reported | [4] |

| 7b | 2-Cl | >10 | >10 | Not Reported | [4] |

| 7l | 3-Cl | >10 | >10 | Not Reported | [4] |

Experimental Protocol: Synthesis of 2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one Analogs

This protocol describes a general method for the synthesis of thiazolyl-pyrazoline derivatives, adapted from published procedures.[4]

Step 1: Synthesis of Chalcones

-

To a solution of an appropriate substituted benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide (10 mL).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford the desired chalcone.

Step 2: Synthesis of Thiazolyl-pyrazoline Derivatives

-

A mixture of the synthesized chalcone (5 mmol) and thiosemicarbazide (5 mmol) in ethanol (25 mL) containing a catalytic amount of piperidine is refluxed for 8-10 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the final product.

Visualization: Key SAR Trends in Anticancer Activity

Caption: SAR of this compound analogs as anticancer agents.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. The this compound scaffold has been explored for its potential antibacterial and antifungal properties.[8][9][10][11][12][13][14]

SAR of this compound Analogs as Antimicrobial Agents

The antimicrobial activity of these analogs is significantly influenced by the nature of substituents on both the thiazole and the phenyl rings.

Key SAR Insights:

-

Substituents at the 4-position of the Thiazole Ring: Introduction of various aryl groups at this position has been a common strategy.

-

Substituents on the Phenyl Ring at C2: The presence of electron-withdrawing groups like nitro (-NO2) and electron-donating groups like methoxy (-OCH3) at the para position of the phenyl ring attached to the thiazole has been shown to significantly improve antimicrobial activity.[12][13][14] Molecular docking studies suggest that these groups may enhance the binding affinity of the compounds to microbial targets like glucosamine-6-phosphate synthase.[12][14]

-

Hybridization with Other Heterocycles: Coupling the this compound core with other antimicrobial pharmacophores, such as triazoles, has yielded compounds with potent and broad-spectrum activity.[15]

Data Summary: Antimicrobial Activity

| Compound ID | R Group (on Phenyl at C4) | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) | Reference |

| Example 1 | 4-NO2 | Improved activity | Improved activity | [12][13] |

| Example 2 | 4-OCH3 | Improved activity | Improved activity | [12][13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[12]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Include positive (broth with inoculum) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 25-28°C for 48-72 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization: Antimicrobial SAR Workflow

Caption: Workflow for SAR studies of antimicrobial this compound analogs.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases. The this compound scaffold has been incorporated into molecules designed as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.[1][15][16]

SAR of this compound Analogs as Anti-inflammatory Agents

The anti-inflammatory potential of these compounds is dictated by the specific structural features that allow for interaction with inflammatory targets.

Key SAR Insights:

-

Hybridization with Imidazolones: A series of 2,4-diaryl-5(4H)-imidazolones, where one of the aryl groups is a 4-fluorophenyl group, have shown promising anti-inflammatory activity in vivo.[16] The substitution at the N-sulfonamide moiety of the imidazolone core with a small hydrophilic acetyl group resulted in compounds with superior anti-inflammatory properties and reduced gastrointestinal toxicity.[16]

-

Fused Ring Systems: Thiazolotriazoles containing a 2,4-dichloro-5-fluorophenyl moiety have demonstrated excellent anti-inflammatory and analgesic activities.[15]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Model

This is a classic in vivo model to evaluate the acute anti-inflammatory activity of compounds.[16]

-

Male Wistar rats (150-200 g) are divided into groups (n=6).

-

The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally at a specific dose (e.g., 25 mg/kg). The control group receives only the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

Other Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas.

-

Antidiabetic Activity: A series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles has been synthesized and evaluated for their α-amylase inhibition activity, showing potential for diabetes management.[17][18] The SAR studies revealed that substituents on the arylidene moiety, such as hydroxyl and bromo groups, influence the inhibitory potential.[17]

-

Anticholinesterase Activity: Thiazolylhydrazone derivatives have been designed as anticholinesterase agents for the potential treatment of Alzheimer's disease.[19][20] Specific substitutions on the phenyl ring of the hydrazone moiety led to potent and selective acetylcholinesterase (AChE) inhibitors.[20]

Conclusion and Future Perspectives

The this compound core is a robust and versatile scaffold in medicinal chemistry, giving rise to analogs with a wide array of biological activities. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing the therapeutic potential of these compounds. The strategic placement of a 4-fluorophenyl group at the 2-position of the thiazole ring often imparts favorable pharmacokinetic and pharmacodynamic properties.

Future research in this area should continue to explore novel substitutions and hybridizations of the this compound core to discover more potent and selective agents with improved safety profiles. The integration of computational tools such as QSAR and molecular docking will be instrumental in guiding the design of next-generation therapeutics based on this privileged scaffold.[12][13][14][21] The detailed experimental protocols provided herein offer a practical foundation for researchers to synthesize and evaluate new analogs, thereby accelerating the drug discovery process.

References

-

Ahmad, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

-

Ahmad, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11049–11064. [Link]

-

Persefoni, G., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Scientific Reports, 9(1), 19448. [Link]

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Al-Warhi, T., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy, 16, 1457–1476. [Link]

-

Zhang, L., et al. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 22(10), 1733. [Link]

-

Al-Warhi, T., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. ScienceOpen. [Link]

-

El-Sayed, M. A. A., et al. (2014). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Molecules, 19(12), 20515–20535. [Link]

-

Yurttaş, L., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]

-

Karthikeyan, M. S. (2009). Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles. European Journal of Medicinal Chemistry, 44(2), 827–833. [Link]

-

Al-Ostoot, F. H., et al. (2020). QSAR, molecular docking, design, and pharmacokinetic analysis of 2-(4-fluorophenyl) imidazol-5-ones as anti-breast cancer drug compounds against MCF-7 cell line. Journal of Bioenergetics and Biomembranes, 52(6), 475–494. [Link]

-

Maccioni, E., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(16), 4938. [Link]

-

Sravanthi, P., et al. (2023). Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent: Molecular docking, synthesis, analysis, and biological activity study. ResearchGate. [Link]

-

An, T. N. M., & Lee, K. D. (2013). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Asian Journal of Chemistry, 25(18), 10427-10431. [Link]

-

El-Gamal, M. I., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 13(38), 26686–26698. [Link]

-

Various Authors. (n.d.). Thiazole derivatives with antimicrobial activity. ResearchGate. [Link]

-

Megahed, W., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link]

-

Khan, I., et al. (2023). Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Semantic Scholar. [Link]

-

Megahed, W., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329. [Link]

-

Vasile, C. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10928. [Link]

-

Sravanthi, P., et al. (2023). Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent. Research Square. [Link]

-

Ghorab, M. M., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 54(1), 141–152. [Link]

-

Arora, P., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Semantic Scholar. [Link]

-

Vasile, C. M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7186. [Link]

-

Yurttaş, L., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]

-

Arora, P., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science, 5(2), 28-42. [Link]

-

Arora, P., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2023). Thiazole Ring- The Antimicrobial, Anti-Inflammatory, and Anticancer Active Scaffold. Arabian Journal of Chemistry, 16(7), 105234. [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. jptcp.com [jptcp.com]

- 7. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies | Semantic Scholar [semanticscholar.org]

- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. QSAR, molecular docking, design, and pharmacokinetic analysis of 2-(4-fluorophenyl) imidazol-5-ones as anti-breast cancer drug compounds against MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(4-Fluorophenyl)thiazole: A Technical Guide for Researchers

Introduction

The thiazole moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1][2] The specific derivative, 2-(4-Fluorophenyl)thiazole (CAS 1005196-13-3), serves as a crucial building block for synthesizing more complex molecules, including potential anti-inflammatory and anti-cancer agents.[3] The incorporation of a fluorine atom on the phenyl ring can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.

Given its importance as a synthetic intermediate, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of this compound using the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative moves beyond a simple recitation of data, focusing on the causality behind experimental choices and the logic of spectral interpretation, providing field-proven insights for researchers in drug discovery and chemical development.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's structure is the foundation for all spectroscopic interpretation. The following diagram illustrates the atomic numbering scheme used throughout this guide for unambiguous assignment of spectral signals.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is the first-line technique for confirming the identity of small organic molecules. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide a detailed map of the proton framework.

Expertise & Rationale: Experimental Choices

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively clean spectral window. A standard 400 or 500 MHz spectrometer provides sufficient resolution to resolve the complex splitting patterns expected from the fluorophenyl group.[4]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃. Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Spectral Width: ~12 ppm.

-

Receiver Gain: Optimize automatically.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Data Interpretation and Predicted Assignments

The ¹H NMR spectrum is predicted to show two distinct regions: the thiazole ring protons and the 4-fluorophenyl ring protons. The analysis of related structures provides a strong basis for these predictions.[4][5]

-

Thiazole Protons: The two protons on the thiazole ring (H4 and H5) are expected to appear as distinct doublets due to coupling with each other. H5 typically appears slightly downfield of H4.

-

Fluorophenyl Protons: The 4-fluorophenyl group presents a classic AA'BB' spin system. Due to the symmetry, H2'/H6' are chemically equivalent, as are H3'/H5'. The protons ortho to the fluorine (H3'/H5') will show coupling to both the adjacent protons (H2'/H6') and to the fluorine atom. The protons meta to the fluorine (H2'/H6') will also show this coupling, resulting in a pattern that resembles a triplet or, more accurately, a doublet of doublets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | 7.95 - 8.10 | d | JH5-H4 ≈ 3.2 Hz | 1H |

| H4 | 7.40 - 7.55 | d | JH4-H5 ≈ 3.2 Hz | 1H |

| H2', H6' | 7.90 - 8.05 | dd (or app. t) | JH,H ≈ 8.8 Hz, JH,F ≈ 5.5 Hz | 2H |

| H3', H5' | 7.15 - 7.30 | t (or app. t) | JH,H ≈ 8.8 Hz, JH,F ≈ 8.8 Hz | 2H |

Note: Predicted values are based on analysis of similar structures and established principles of NMR spectroscopy. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and offering insights into their hybridization and electronic state. The presence of fluorine introduces characteristic C-F coupling, which is a powerful diagnostic tool.

Expertise & Rationale: Causality in Carbon Spectra

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon. However, for fluorinated compounds, this decoupling does not remove C-F coupling. This is a key diagnostic feature. The magnitude of the JCF coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms, providing definitive assignment capabilities. Data from analogous structures show a very large one-bond coupling (¹JCF) of approximately 244-250 Hz and a significant two-bond coupling (²JCF) of around 22 Hz.[4][5]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial to reduce acquisition time.

-

Instrument Setup: Acquire the spectrum on the same 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program with NOE (e.g., 'zgpg30').

-

Number of Scans: 512 to 2048, as the ¹³C nucleus is much less sensitive than ¹H.

-

Spectral Width: ~200 ppm.

-

-

Processing: Process similarly to the ¹H spectrum. Calibrate using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Data Interpretation and Predicted Assignments

Nine distinct carbon signals are expected. The carbons of the fluorophenyl ring will appear as doublets due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant (J, Hz) |

| C2 | 167 - 171 | s | - |

| C4' | 162 - 165 | d | ¹JCF ≈ 248 Hz |

| C4 | 143 - 146 | s | - |

| C5 | 118 - 122 | s | - |

| C1' | 129 - 132 | d | ⁴JCF ≈ 3 Hz |

| C2', C6' | 128 - 130 | d | ³JCF ≈ 8 Hz |

| C3', C5' | 115 - 117 | d | ²JCF ≈ 22 Hz |

Note: The ipso-carbon C4' exhibits a very large one-bond coupling constant, making its signal a clear diagnostic marker. The other phenyl carbons show smaller but observable couplings.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Expertise & Rationale: Why ATR-FTIR?

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders. It requires minimal sample preparation—no KBr pellets are needed—and provides high-quality, reproducible spectra. The technique relies on the measurement of an evanescent wave that penetrates a small distance into the sample, making it ideal for surface analysis of solids and liquids.[4]

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and label the wavenumbers (cm⁻¹) of the major absorption bands.

Data Interpretation and Key Vibrational Modes

The IR spectrum will be dominated by absorptions from the aromatic rings and the C-F bond.

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |

| 3100 - 3000 | Medium - Weak | Aromatic C-H Stretch |

| 1600 - 1615 | Medium | C=N Stretch (Thiazole Ring) |

| 1580 - 1450 | Strong - Medium | Aromatic C=C Ring Stretching (Phenyl & Thiazole) |

| 1220 - 1240 | Strong | Asymmetric C-F Stretch (Aryl Fluoride) |

| 830 - 850 | Strong | C-H Out-of-Plane Bend (1,4-disubstituted ring) |

Note: The C-F stretch is typically one of the strongest and most characteristic bands in the fingerprint region for fluorinated aromatics. The C=N stretch and aromatic C=C stretches confirm the presence of the heterocyclic and phenyl rings.[5][6]

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Rationale: Selecting an Ionization Method

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, medium molecular weight compounds like this compound. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is perfect for confirming the molecular weight. By increasing the energy in the collision cell (MS/MS), controlled fragmentation can be induced to elucidate the structure.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition (Full Scan):

-

Ionization Mode: Positive ion mode.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: ~3.5-4.5 kV.

-

Source Temperature: ~120-150 °C.

-

-

MS/MS Acquisition (Fragmentation):

-

Select the [M+H]⁺ ion (m/z 180.0) as the precursor.

-

Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the product ion spectrum.

-

Data Interpretation and Fragmentation Pathway

-

Molecular Ion: The expected exact mass of the neutral molecule C₉H₆FNS is 179.0205. In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 180.0278 .

-

Fragmentation: The thiazole and phenyl rings are relatively stable. Fragmentation is likely initiated by cleavage at the bond connecting the two rings or by fragmentation of the thiazole ring itself.

Caption: Plausible ESI-MS/MS fragmentation pathway for [M+H]⁺ of this compound.

A key fragmentation pathway involves the cleavage of the C2-C1' bond, leading to the formation of a fluorophenyl cation at m/z 95.0 . Another possible fragmentation is the loss of carbon monosulfide (CS) from the thiazole ring, which would yield a fragment at m/z 121.0 .

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the precise connectivity and electronic environment of the proton and carbon skeletons, with the C-F coupling patterns serving as a definitive diagnostic feature. IR spectroscopy provides rapid confirmation of the key aromatic and C-F functional groups. Finally, high-resolution mass spectrometry validates the elemental composition through an accurate mass measurement of the molecular ion, while MS/MS analysis reveals characteristic fragmentation patterns that further corroborate the proposed structure. This comprehensive spectroscopic profile provides a robust, self-validating system for the unambiguous identification and quality control of this important synthetic building block.

References

-

Muhammad, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11185–11200. Available at: [Link]

-

Muhammad, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]

-

Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (2023). RSC Advances. Available at: [Link]

-

Mahesha, N., et al. (2022). 1-[4-(4-methylphenyl)thiazol-2- yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H- pyrazole. IUCrData, 7(11). Available at: [Link]

-

PubChem. (n.d.). Thiazole, 4,5-dihydro-2-(4-fluorophenyl)-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Gümüş, M., et al. (2018). One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol- 1-yl) thiazole derivatives. Organic Communications, 11(2), 98-110. Available at: [Link]

-

Li, H., et al. (2011). 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(2), o361. Available at: [Link]

-

PubChem. (n.d.). 5-Hydroxy-2-(4-Fluorophenyl)thiazole. Retrieved from [Link]

-

Mahesha, N., et al. (2022). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCrData. Available at: [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. (2022). Molecules. Available at: [Link]

Sources

- 1. 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Prediction of 2-(4-Fluorophenyl)thiazole Bioactivity: A Multi-Faceted Computational Approach

An In-Depth Technical Guide:

Abstract